molecular formula C26H23N3O3 B1177971 LENOGRASTIM CAS No. 135968-09-1

LENOGRASTIM

Cat. No.: B1177971
CAS No.: 135968-09-1
InChI Key:
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Description

Lenograstim is a glycosylated recombinant form of human granulocyte colony-stimulating factor. It is primarily used as an immunostimulating agent to reduce the duration of neutropenia in patients undergoing bone marrow transplantation or cytotoxic chemotherapy. This compound is also employed to mobilize hematopoietic stem cells in healthy donors .

Mechanism of Action

Target of Action

Lenograstim is a recombinant human granulocyte-colony stimulating factor (rhG-CSF) that belongs to the cytokine group of biologically active proteins . Its primary target is the granulocyte colony-stimulating factor receptor (G-CSF receptor) found on neutrophils .

Mode of Action

This compound interacts with its target, the G-CSF receptor, to stimulate the production, maturation, and activation of neutrophils . This interaction results in an increase in peripheral neutrophil counts , which are essential for the body’s defense against infections.

Biochemical Pathways

The binding of this compound to the G-CSF receptor triggers a cascade of intracellular signaling pathways that lead to the proliferation and differentiation of neutrophil precursors and the activation of mature neutrophils . These pathways also stimulate the mobilization of hematopoietic stem cells in the bone marrow .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in patients with nonmyeloid malignancies and in healthy volunteers . The mean apparent elimination half-life of this compound following repeat administration is approximately 3.7 hours . This compound demonstrates dose- and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in neutrophil counts and a decrease in the severity of infections in patients with non-myeloid malignancy who have undergone bone marrow transplantation or treatment with established cytotoxic chemotherapy . This compound also mobilizes peripheral blood progenitor cells (PBPCs) to accelerate hematopoietic recovery by infusion of such cells, after myelosuppressive or myeloablative therapy .

Action Environment

Environmental factors such as oxidation, pH, temperature, agitation, and repeated freeze-thaw cycles can influence the stability and efficacy of this compound . This compound has been found to be relatively more stable than Filgrastim (non-glycosylated recombinant human granulocyte colony-stimulating factor) under these stress conditions, which is attributed to the effect of glycosylation .

Biochemical Analysis

Biochemical Properties

Lenograstim is a glycoprotein that contains approximately 4% O-glycosides, contributing to its stability and resistance to degradation. The carbohydrate chain in this compound helps prevent polymerization due to pH changes and denaturation at elevated temperatures . This compound interacts with the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of neutrophil precursor cells, promoting their proliferation, differentiation, and survival . This interaction is essential for the regulation and enhancement of neutrophil functions.

Cellular Effects

This compound significantly impacts various cell types and cellular processes. It primarily influences neutrophil precursor cells by binding to the G-CSFR, leading to their proliferation and differentiation into mature neutrophils . Additionally, this compound enhances the functions of mature neutrophils, including their ability to combat infections. It also affects cell signaling pathways, gene expression, and cellular metabolism by activating the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the G-CSFR on neutrophil precursor cells. This binding activates the JAK-STAT signaling pathway, leading to the phosphorylation and activation of STAT proteins. These activated STAT proteins translocate to the nucleus, where they promote the transcription of genes involved in cell proliferation, differentiation, and survival . This compound also enhances the expression of anti-apoptotic proteins, contributing to the survival of neutrophil precursor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and resistance to degradation over time. The glycosylation of this compound contributes to its stability, preventing denaturation and polymerization . Long-term studies have demonstrated that this compound maintains its efficacy in stimulating neutrophil production and function over extended periods. The stability and activity of this compound can be influenced by storage conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively stimulates neutrophil production without significant adverse effects . At higher doses, this compound can cause bone pain and other adverse effects due to excessive neutrophil proliferation . Threshold effects have been observed, where a minimum dose is required to achieve a significant increase in neutrophil counts .

Metabolic Pathways

This compound is involved in metabolic pathways related to neutrophil production and function. It interacts with enzymes and cofactors involved in the JAK-STAT signaling pathway, leading to the activation of genes responsible for cell proliferation and survival . This compound also affects metabolic flux and metabolite levels by enhancing the production and function of neutrophils .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the G-CSFR. Upon binding to the receptor, this compound is internalized and transported to the nucleus, where it exerts its effects on gene expression . This compound’s distribution within tissues is influenced by its glycosylation, which enhances its stability and prevents degradation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and nucleus of neutrophil precursor cells. The glycosylation of this compound plays a role in its targeting to specific cellular compartments, ensuring its stability and activity . This compound’s interaction with the G-CSFR and subsequent activation of the JAK-STAT signaling pathway are crucial for its subcellular localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lenograstim is produced using recombinant DNA technology in Chinese Hamster Ovary cells. The gene encoding human granulocyte colony-stimulating factor is inserted into the cells, which then express the protein. The protein is subsequently harvested and purified .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Chinese Hamster Ovary cells. The cells are cultured in bioreactors under controlled conditions to optimize the yield of the protein. After fermentation, the protein is extracted, purified, and formulated into a pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions: Lenograstim, being a protein, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

    Oxidation: Oxidative stress can lead to the oxidation of amino acid residues, affecting the protein’s stability and function.

    Reduction: Disulfide bonds within the protein can be reduced, altering its tertiary structure.

    Substitution: Post-translational modifications such as glycosylation can involve the substitution of specific amino acid residues with carbohydrate moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other reactive oxygen species.

    Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.

    Substitution: Enzymatic processes involving glycosyltransferases.

Major Products Formed:

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced disulfide bonds.

    Substitution: Glycosylated protein forms.

Scientific Research Applications

Lenograstim has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

135968-09-1

Molecular Formula

C26H23N3O3

Molecular Weight

0

Origin of Product

United States

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